(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile
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Description
Scientific Research Applications
Facile Synthesis of Derivatives
Compounds with similar structures have been synthesized for various applications, including the development of new materials with potential electronic, optical, or biological properties. For example, Mabkhot, Kheder, and Al-Majid (2010) described the synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety, which could be applied in the development of new materials with specific electronic or optical properties (Mabkhot, Y., Kheder, Nabila Abd Elshafy, Al-Majid, A., 2010).
Corrosion Inhibition
Chemically similar compounds have been studied for their corrosion inhibition properties, which are crucial for protecting metals against corrosion. Ammal, Prajila, and Joseph (2018) investigated the corrosion inhibition ability of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid, demonstrating the potential use of these compounds in industrial applications to prolong the lifespan of metals (Ammal, P., Prajila, M., Joseph, A., 2018).
Advanced Organic Synthesis
Compounds containing the benzo[d]imidazol moiety are used in advanced organic synthesis, facilitating the creation of complex molecules. This includes their use as intermediates in the synthesis of novel polymers, pharmaceuticals, and materials with unique properties. Farag, Dawood, and Kandeel (1997) discussed the synthesis of novel polysubstituted derivatives, highlighting the versatility of these compounds in organic synthesis (Farag, A., Dawood, K., Kandeel, Z. E., 1997).
Catalysis
Some related compounds serve as catalysts in chemical reactions, including transesterification and acylation reactions. These processes are important in the production of biodiesel and the modification of pharmaceuticals. Grasa, Kissling, and Nolan (2002) described the use of N-heterocyclic carbenes, similar in structure to the benzo[d]imidazol moiety, as efficient catalysts in transesterification, which could be applicable in biofuel production and pharmaceutical modifications (Grasa, G., Kissling, R. M., Nolan, S., 2002).
properties
IUPAC Name |
(Z)-3-(4-benzylphenyl)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-27-22-10-6-5-9-21(22)26-24(27)20(16-25)23(28)19-13-11-18(12-14-19)15-17-7-3-2-4-8-17/h2-14,28H,15H2,1H3/b23-20- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKYFNFFZAXLPL-ATJXCDBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC=C(C=C3)CC4=CC=CC=C4)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC=C(C=C3)CC4=CC=CC=C4)\O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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